molecular formula C10H17BrN2S B13252246 [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B13252246
M. Wt: 277.23 g/mol
InChI Key: VXVLMXKXIDGGCH-UHFFFAOYSA-N
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Description

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C10H17BrN2S. This compound is characterized by the presence of a bromothiophene moiety and a dimethylamino propylamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino propylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is unique due to the specific positioning of the bromine atom on the thiophene ring and the presence of the dimethylamino propylamine group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H17BrN2S

Molecular Weight

277.23 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H17BrN2S/c1-13(2)5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,3-5,7H2,1-2H3

InChI Key

VXVLMXKXIDGGCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CS1)Br

Origin of Product

United States

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